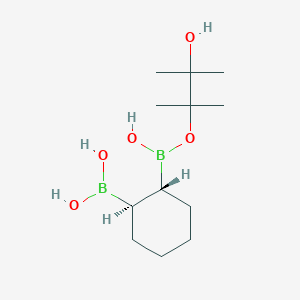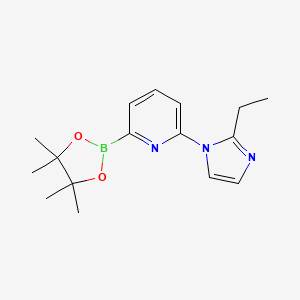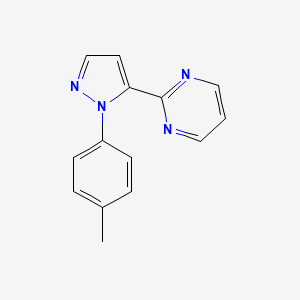
2-(4,5-dihydro-1H-imidazol-2-yl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazole is a heterocyclic compound that features both imidazole and benzothiazole rings These structures are known for their significant roles in various biological and chemical processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)-1,3-benzothiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with glyoxal and ammonia, leading to the formation of the imidazole ring fused to the benzothiazole structure . The reaction conditions often require a solvent such as ethanol or water and may be catalyzed by acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydro form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further applications.
Applications De Recherche Scientifique
2-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors by binding to active sites or allosteric sites, thereby altering their activity. The pathways involved can include inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of signaling pathways in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Similar structure but with a hydroxyl group, offering different reactivity and applications.
2-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzoxazole: Contains an oxazole ring instead of a thiazole ring, leading to variations in chemical behavior and biological activity.
Uniqueness
2-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazole is unique due to the presence of both imidazole and benzothiazole rings, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
14484-05-0 |
|---|---|
Formule moléculaire |
C10H9N3S |
Poids moléculaire |
203.263 |
Nom IUPAC |
2-(4,5-dihydro-1H-imidazol-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C10H9N3S/c1-2-4-8-7(3-1)13-10(14-8)9-11-5-6-12-9/h1-4H,5-6H2,(H,11,12) |
Clé InChI |
XFNFKWIPBVJAFP-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)C2=NC3=CC=CC=C3S2 |
Synonymes |
Benzothiazole, 2-(2-imidazolin-2-yl)- (8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0)](/img/structure/B578118.png)
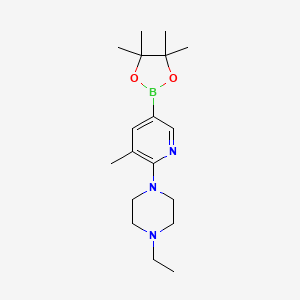
![({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine](/img/structure/B578122.png)
![tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B578123.png)
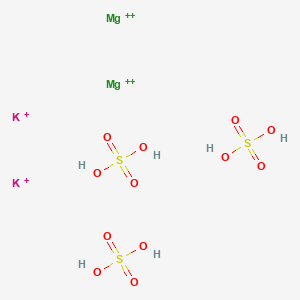
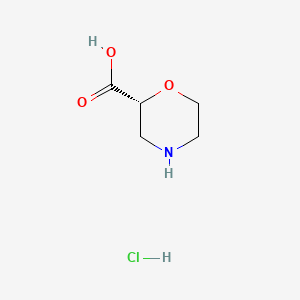
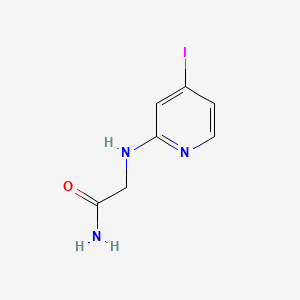
![3-[4-(Methylthio)phenoxy]propylamine](/img/structure/B578131.png)
